7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H29ClN6O5 and its molecular weight is 492.96. The purity is usually 95%.
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Scientific Research Applications
Psychotropic Potential
- 5-HT Receptor Affinity and Psychotropic Activity: This compound, as part of a broader group of arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, shows potential as a ligand for 5-HT1A, 5-HT2A, and 5-HT7 receptors. Studies suggest its potential for antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).
Antihistaminic Activity
- Potential Antihistaminic Properties: In a study evaluating purine-2,6-dione derivatives, similar compounds demonstrated promising antihistaminic activity. This suggests potential utility in treating conditions like bronchospasm and anaphylaxis (Pascal et al., 1985).
Antiasthmatic Properties
- Vasodilator Activity for Asthma Treatment: Derivatives of 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, a related compound, have shown significant vasodilator activity, indicating potential in developing new anti-asthmatic agents (Bhatia et al., 2016).
Properties
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN6O5/c1-25-19-18(20(32)26(2)22(25)33)29(13-16(31)14-34-17-5-3-15(23)4-6-17)21(24-19)28-9-7-27(8-10-28)11-12-30/h3-6,16,30-31H,7-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOIGVPLJCCQBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CCO)CC(COC4=CC=C(C=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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